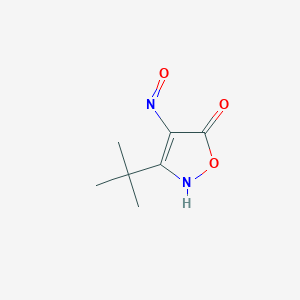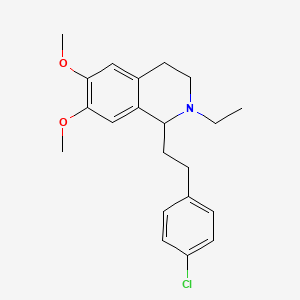
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a chemical compound that features a tert-butyl group, a hydroxyimino group, and an isoxazol-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one typically involves the reaction of tert-butyl isocyanide with hydroxylamine and an appropriate isoxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)isoxazol-5-amine
- N-(3-tert-Butyl-isoxazol-5-yl)-2-chloro-acetamide
Uniqueness
3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the tert-butyl group and the isoxazole core further enhances its stability and versatility in various applications.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-tert-butyl-4-nitroso-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)5-4(8-11)6(10)12-9-5/h9H,1-3H3 |
InChI Key |
VDVGSXJMJGWACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)ON1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)

![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)

![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)

![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

